Glaucine

Descripción general

Descripción

La glaucina es un alcaloide aporfínico que se encuentra en varias especies vegetales de la familia Papaveraceae, como Glaucium flavum y Corydalis yanhusuo, así como en otras plantas como Croton lechleri de la familia Euphorbiaceae . Es conocida por sus efectos broncodilatadores, neurolépticos y antiinflamatorios, y se utiliza médicamente como antitusivo en algunos países .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Una preparación a gran escala de glaucina se puede lograr haciendo reaccionar boldina con cloruro de trimetilfenilamonio y terc-butóxido de potasio, produciendo glaucina en cantidades elevadas . Además, el tratamiento de la glaucina con peróxido de hidrógeno al 30% seguido de sulfato ferroso hidratado produce norguacina con un rendimiento global del 40% .

Métodos de producción industrial: Los métodos de producción industrial de la glaucina normalmente implican la extracción de fuentes vegetales, en particular de Glaucium flavum. El proceso incluye el uso de sistemas bifásicos acuosos basados en líquidos iónicos para recuperar eficientemente la glaucina de extractos vegetales crudos .

Análisis De Reacciones Químicas

Tipos de reacciones: La glaucina sufre diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: La glaucina se puede oxidar usando peróxido de hidrógeno en presencia de sulfato ferroso.

Reducción: Las condiciones específicas de reducción para la glaucina están menos documentadas, pero se pueden aplicar métodos generales de reducción para alcaloides.

Productos principales:

Norguacina: Se forma mediante la oxidación de la glaucina.

Derivados metilados: Se pueden sintetizar diversas formas metiladas de glaucina mediante reacciones de sustitución.

Aplicaciones Científicas De Investigación

Medical Applications

1. Antitussive Agent

Glaucine is primarily recognized for its efficacy as an antitussive agent. Clinical studies have demonstrated its effectiveness in treating both acute and chronic coughs caused by upper respiratory tract inflammation. In a comparative trial involving 130 patients, this compound was administered at a dosage of 30 mg three times daily for seven days. The results indicated a significant reduction in cough severity, with mean scores decreasing from 3.0 to 0.47 after treatment with this compound, compared to codeine which decreased from 3.0 to 1.10 . Notably, this compound was associated with fewer side effects, such as constipation and nausea, compared to codeine.

2. Bronchodilator Effects

Research has shown that this compound possesses bronchodilator properties, making it a potential treatment for asthma and other respiratory conditions. In vitro studies indicated that this compound inhibited contractile responses in human bronchus and increased cyclic AMP levels in airway smooth muscle cells . This action suggests that this compound may help improve airway conductance and alleviate symptoms of asthma.

3. Anti-inflammatory Properties

this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating responses in immune cells. It has been shown to reduce superoxide generation and elastase release in polymorphonuclear leukocytes challenged with inflammatory stimuli . This property positions this compound as a candidate for further exploration in inflammatory diseases.

4. Analgesic Effects

Animal studies have indicated that this compound may have analgesic properties. A study demonstrated that administering l-glaucine hydrobromide resulted in significant pain relief in guinea pigs, suggesting potential applications in pain management .

Dermatological Applications

1. Anti-cellulite Effects

this compound has been investigated for its role in skincare, particularly regarding cellulite reduction. A clinical study involving 17 women who applied a this compound-rich cream twice daily for 56 days reported reductions in cellulite fat deposits (14%), globule projection (17%), and water retention (7%). Additionally, skin firmness increased by 15% . These findings indicate that this compound may enhance skin appearance by promoting circulation and reducing fat accumulation.

Summary of Key Findings

Mecanismo De Acción

La glaucina ejerce sus efectos principalmente uniéndose al sitio de benzotiazepina en los canales de calcio de tipo L, bloqueando así la entrada de iones calcio a las células del músculo liso . Esta acción evita la contracción muscular, lo que lleva a la broncodilatación y la relajación de los músculos lisos . Además, la glaucina actúa como un antagonista del receptor de dopamina, favoreciendo los receptores D1 y D1-like, y como un inhibidor selectivo no competitivo de la fosfodiesterasa 4 (PDE4) en el tejido bronquial humano .

Compuestos Similares:

Boldina: Otro alcaloide aporfínico con propiedades antioxidantes.

Seco-glaucina: Un derivado de fenantreno de la glaucina con mayor actividad antioxidante.

Seco-boldina: Un derivado de fenantreno de la boldina con propiedades similares a la glaucina.

Singularidad de la Glaucina: La glaucina es única debido a su combinación de efectos broncodilatadores, neurolépticos y antiinflamatorios. Su capacidad de actuar sobre múltiples dianas moleculares, incluidos los canales de calcio y los receptores de dopamina, la distingue de otros compuestos similares .

Comparación Con Compuestos Similares

Boldine: Another aporphine alkaloid with antioxidant properties.

Seco-glaucine: A phenanthrene derivative of glaucine with higher antioxidant activity.

Seco-boldine: A phenanthrene derivative of boldine with similar properties to this compound.

Uniqueness of this compound: this compound is unique due to its combination of bronchodilator, neuroleptic, and anti-inflammatory effects. Its ability to act on multiple molecular targets, including calcium channels and dopamine receptors, sets it apart from other similar compounds .

Actividad Biológica

Glaucine, an alkaloid derived from the plant Glaucium flavum, has garnered attention for its diverse biological activities, particularly in the fields of respiratory therapy, cancer treatment, and inflammation modulation. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound.

1. Bronchodilator and Anti-inflammatory Effects

this compound has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating inflammation and bronchoconstriction. Research indicates that this compound inhibits PDE4 activity in human bronchus and polymorphonuclear leukocytes (PMNs) with a Ki value of 3.4 μM, demonstrating its potential as a therapeutic agent for asthma and other respiratory diseases .

- Cyclic AMP Modulation : this compound enhances cyclic AMP levels in PMNs challenged with N-formyl-Met-Leu-Phe (FMLP) or isoprenaline, inhibiting superoxide generation and elastase release . This dual action suggests that this compound not only relaxes airway smooth muscle but also mitigates inflammatory responses.

2. Anticancer Properties

Recent studies have highlighted this compound's ability to inhibit cancer cell proliferation and invasion. In vitro experiments on MCF-7 breast cancer cells revealed that this compound significantly blocks phorbol 12-myristate 13-acetate (PMA)-induced MMP-9 expression, a matrix metalloproteinase involved in cancer metastasis .

- Colony Formation Assays : Treatment with this compound at concentrations of 15 μM and above resulted in a marked decrease in colony formation by PMA-treated MCF-7 cells, indicating its potential as an anti-cancer agent .

Pharmacological Studies

| Study | Findings | Concentration | Effect |

|---|---|---|---|

| Torphy et al. (1999) | Inhibition of PDE4; bronchodilation | Ki = 3.4 μM | Anti-inflammatory effects in human bronchus |

| Zhang et al. (2015) | Inhibition of MMP-9 expression | >15 μM | Decreased cell proliferation in MCF-7 cells |

| Zhu et al. (2020) | Variation in this compound content due to nanoparticle treatment | N/A | Enhanced alkaloid content in treated plants |

Case Studies

Case Study 1: Bronchodilator Activity

In a controlled study involving isolated human bronchus, this compound demonstrated significant bronchodilator effects by inhibiting spontaneous and histamine-induced tone, with a pD2 value around 4.5 . The compound also showed resistance to protein kinase A inhibition, indicating a unique mechanism of action.

Case Study 2: Cancer Cell Migration

In another study focusing on breast cancer cells, this compound inhibited both cell migration and invasion through the suppression of NF-κB activation, which is critical for MMP-9 expression . This suggests that this compound may serve as a potential therapeutic agent for preventing cancer metastasis.

Propiedades

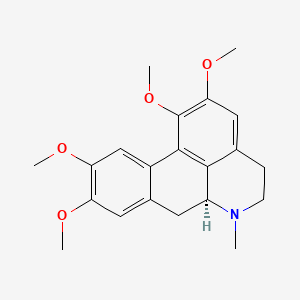

IUPAC Name |

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZIUYOSRDWYQF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031100 | |

| Record name | D-Glaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-81-0 | |

| Record name | (+)-Glaucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glaucine, d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glaucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLAUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU19306XA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.